rac-methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate
Description
rac-Methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate is a norbornene-derived compound featuring a bicyclic framework with stereochemical complexity. Its molecular formula is C₁₂H₁₅NO₃ (CAS No.: 151539-69-4), and it is cataloged as a building block in synthetic chemistry . The compound’s structure includes an acetamide group at the 2-position and a methyl ester at the same carbon, with stereochemistry defined as (1R,2R,4R) in the racemic form. This stereochemistry influences its reactivity and applications in asymmetric synthesis or polymer chemistry.
Properties
CAS No. |
72431-85-7 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as norbornene.
Functionalization: The precursor undergoes functionalization to introduce the acetamido and carboxylate groups. This can be achieved through a series of reactions, including acylation and esterification.
Reaction Conditions: The reactions are typically carried out under controlled conditions, such as specific temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.
Optimization: Optimizing reaction conditions to maximize yield and minimize by-products.
Purification: Employing purification techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: rac-methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism of action of rac-methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with molecular targets in biological systems. The acetamido group may participate in hydrogen bonding or other interactions with enzymes or receptors, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
tert-Butyl Azabicyclo Derivatives
Examples :
- tert-Butyl (1R,4S)-(-)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
- tert-Butyl (1R,4S)-(+)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Key Differences :
- Functional Groups : The azabicyclo derivatives contain a nitrogen atom in the bicyclic framework (2-aza substitution) and a tert-butyl ester instead of a methyl ester. This enhances steric bulk and alters solubility .
- Synthesis : These compounds are synthesized via LiAlH4-mediated reduction or di-tert-butyldicarbonate coupling, contrasting with the acetamide-focused derivatization of the target compound .
- Applications : Azabicyclo derivatives are often intermediates in alkaloid synthesis, whereas the acetamide group in the target compound may facilitate peptide coupling or polymer functionalization.
Nitro-Substituted Bicyclo[2.2.1]hept-5-ene Carboxylates
Examples :
- Methyl (1R,2S,3S,4R)-2-nitro-3-(4-nitrophenyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylate (3)
- Methyl (1R,2R,3R,4R)-2-nitro-3-(4-nitrophenyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylate (4)
Key Differences :
- Substituents : The nitro and 4-nitrophenyl groups introduce strong electron-withdrawing effects, enhancing reactivity in Diels–Alder reactions compared to the acetamide group .
- Stereochemical Pathways : B3LYP/6–31G(d) simulations reveal distinct reaction mechanisms (single-step vs. two-stage processes) for nitro-substituted derivatives, whereas the target compound’s synthesis likely follows simpler esterification or amidation routes .
- Physical Properties : Nitro derivatives exhibit higher melting points (e.g., 108–110°C for compound 3) due to polar functional groups, contrasting with the target compound’s lower thermal stability .
Octyl and Phenyl-Substituted Bicyclo[2.2.1]hept-5-ene Esters
Examples :
- Octyl(1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate
- (9H-fluoren-9-yl)methyl (1R,2S,3S,4S)-3-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate (3a)
Key Differences :
- Alkyl Chain Length : The octyl ester increases lipophilicity, making it suitable for hydrophobic polymer matrices, whereas the methyl ester in the target compound offers better solubility in polar solvents .
- Aromatic Substitutions : The phenyl group in compound 3a enhances π-π stacking interactions, useful in catalysis or materials science, a property absent in the acetamide-substituted target compound .
Amino-Substituted Bicyclo[2.2.1]hept-5-ene Derivatives
Examples :
- (1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- rac-(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Key Differences :
- Acid vs. Ester : The carboxylic acid derivatives lack the methyl ester, altering their acidity (pKa ~4–5) and utility in coordination chemistry .
- Biological Relevance: Amino-substituted derivatives are precursors for bioactive molecules, while the acetamide group in the target compound may mimic peptide bonds in drug design .
Research Findings and Implications
- Stereochemical Sensitivity: The target compound’s racemic nature limits enantioselective applications compared to enantiopure analogs like (1R,2S,3R,4S)-3-aminobicyclo derivatives .
- Reactivity Trends : Nitro and azabicyclo derivatives exhibit higher reactivity in cycloadditions, whereas the acetamide group in the target compound favors hydrogen-bonding interactions .
- Industrial Relevance : Methyl and octyl esters are preferred in polymer science for tunable solubility, while tert-butyl esters serve as protecting groups in multistep syntheses .
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